![molecular formula C12H17NO B1417012 (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine CAS No. 1094755-26-6](/img/structure/B1417012.png)
(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine
Overview
Description
(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Biological Activity
(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound belongs to the class of secondary amines and features a benzofuran moiety. Its molecular formula is CHN, with a molecular weight of approximately 191.27 g/mol. The structure's unique propyl substitution on the nitrogen atom may influence its biological activity compared to other derivatives.
1. Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for related benzofuran compounds ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .
2. Neuropathic Pain Relief
Research has demonstrated that certain benzofuran derivatives can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a potential therapeutic application for neuropathic pain management . The specific mechanisms involved may include modulation of cannabinoid receptors, particularly CB2, which are primarily expressed in immune tissues and linked to anti-inflammatory effects .
3. Anticancer Properties
Some derivatives of benzofuran have been investigated for their anticancer activities. A review highlighted that compounds in this class could inhibit liver tumor growth and exhibit cytotoxic effects against various cancer cell lines . The exact pathways through which these effects occur remain an area for further exploration.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study on a series of benzofuran derivatives demonstrated promising antibacterial activity, with specific compounds showing efficacy against Staphylococcus aureus and Escherichia coli. The research indicated that modifications to the benzofuran structure could enhance activity .
Case Study 2: Pain Management
In a controlled experiment involving spinal nerve ligation models, this compound was shown to significantly reduce pain responses in treated rats compared to controls, indicating its potential as a non-opioid analgesic .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as an agonist for cannabinoid receptors, particularly CB2, which play a role in modulating pain and inflammation.
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes like lipoxygenase and cyclooxygenase, leading to reduced inflammatory responses .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | MIC Values (µM) | Notes |
---|---|---|---|
(2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine | Antimicrobial | 4.69 - 156.47 | Effective against various bacteria |
Benzofuran Derivative A | Anticancer | Varies | Inhibits liver tumor growth |
Benzofuran Derivative B | Analgesic | N/A | Reduces neuropathic pain in models |
Scientific Research Applications
Chemical Overview
The compound has the molecular formula C13H17NO and a molecular weight of approximately 205.30 g/mol. It belongs to the class of secondary amines and features a benzofuran moiety, which is known for its diverse biological activities.
Neurological Disorders
Preliminary studies suggest that (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine may be a candidate for drug development targeting neurological disorders. Its structural similarity to other compounds that modulate neurotransmitter systems indicates potential efficacy in mood regulation and treatment of depression.
Anticancer Activity
Research into benzofuran derivatives has shown promising results in anticancer applications. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The unique substitution pattern in this compound may enhance its activity against specific cancer types .
Antimicrobial Properties
Benzofuran derivatives are also known for their antibacterial and antiviral properties. The compound's ability to interact with biological membranes may contribute to its effectiveness as an antimicrobial agent .
Case Study 1: Antidepressant Activity
A study investigated the effects of similar benzofuran derivatives on serotonin reuptake inhibition, which is crucial for antidepressant activity. The findings indicated that modifications in the benzofuran structure significantly affected binding affinity to serotonin transporters, suggesting that this compound could be optimized for enhanced antidepressant effects .
Case Study 2: Anticancer Efficacy
In vitro studies on compounds related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
Synthesis and Development
The synthesis of this compound can be approached through various synthetic routes involving benzofuran precursors. Detailed protocols are essential for optimizing yield and purity levels necessary for biological testing .
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,11,13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKVGBXXBFHXEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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